![molecular formula C6H12Na6O24P6 B15201729 hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15201729.png)
hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate is a complex organophosphate compound It is characterized by its multiple phosphate groups and a cyclohexane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate typically involves the phosphorylation of a cyclohexane derivative. The process requires precise control of reaction conditions, including temperature, pH, and the presence of catalysts to ensure the correct formation of the multiple phosphate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions using advanced chemical reactors. The process must be carefully monitored to maintain the purity and yield of the product. Techniques such as crystallization and chromatography are often employed to purify the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: Phosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher phosphate derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in phosphorylation processes.
Biology: Studied for its potential role in cellular signaling pathways and as a model compound for understanding phosphate metabolism.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the treatment of phosphate-related disorders.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate can be compared with other similar compounds, such as:
Inositol phosphates: These compounds also contain multiple phosphate groups attached to a cyclohexane ring but differ in the specific arrangement and number of phosphate groups.
Phosphorylated sugars: Compounds like glucose-6-phosphate share similarities in having phosphate groups attached to a sugar ring structure.
The uniqueness of this compound lies in its specific configuration and the presence of multiple phosphate groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H12Na6O24P6 |
|---|---|
Poids moléculaire |
791.93 g/mol |
Nom IUPAC |
hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-1-2(8)4(25-34(19,20)28-31(10,11)12)6(27-36(23,24)30-33(16,17)18)5(3(1)9)26-35(21,22)29-32(13,14)15;;;;;;/h1-9H,(H,19,20)(H,21,22)(H,23,24)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2-,3+,4+,5-,6+;;;;;; |
Clé InChI |
BLEATLQPAFARDV-MWDZDQFZSA-H |
SMILES isomérique |
[C@H]1([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)(O)OP(=O)(O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1(C(C(C(C(C1O)OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)(O)OP(=O)(O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15201659.png)
![5-[4-(Methylsulfonyl)phenyl]indoline](/img/structure/B15201662.png)

![(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride](/img/structure/B15201673.png)
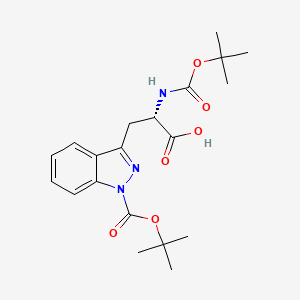
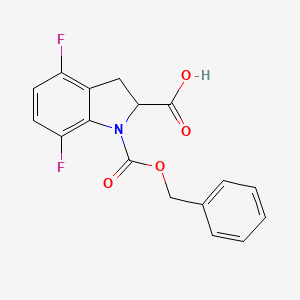
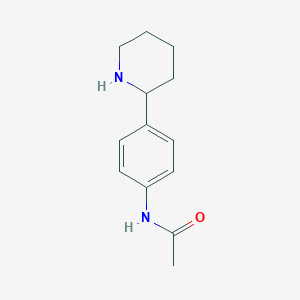

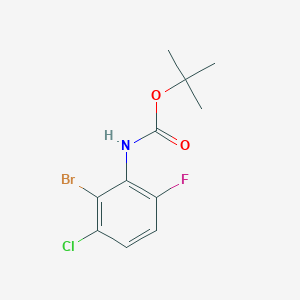
![10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline](/img/structure/B15201732.png)
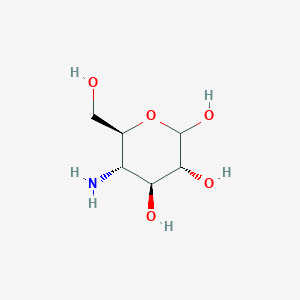
![2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B15201739.png)
![1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene](/img/structure/B15201742.png)
![3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine](/img/structure/B15201746.png)
